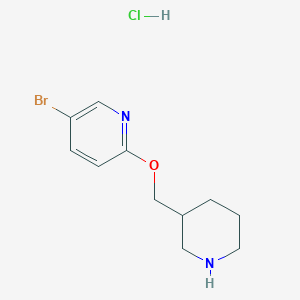

5-Bromo-2-(piperidin-3-ylmethoxy)pyridine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Bromo-2-(piperidin-3-ylmethoxy)pyridine hydrochloride, also known as 5-BPPM, is an organobromine compound that has been widely used in scientific research due to its unique properties. 5-BPPM is a versatile compound that has been used for a variety of applications, including the synthesis of other compounds, as well as in biochemical and physiological experiments.

Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

The compound has been involved in various synthesis processes. For instance, it was used in the synthesis of acyclic pyridine C-nucleosides, although no marked biological activity was found in these compounds (Hemel et al., 1994).

Rearrangement in Isoxazoles

5-Bromo-2-(piperidin-3-ylmethoxy)pyridine hydrochloride was also involved in the study of rearrangements of isoxazolo[2,3-a]-pyridinium salts into 5,6-dihydro-4H-furo[3,2-b]pyridin-2-ones, suggesting a keten intermediate formation (Good et al., 1972).

Vasodilation Properties

This compound played a role in the synthesis of new 3-pyridinecarboxylates with potential vasodilation properties, demonstrating considerable vasodilation potency in some synthesized compounds (Girgis et al., 2008).

Antiviral and Antimicrobial Activities

A derivative, 5-Bromo-2-(trifluoromethyl)pyridine, showed significant antimicrobial activities and was used in density functional theory studies (Vural & Kara, 2017).

Enantiomer Synthesis and Antitumor Activity

The synthesis and crystal structure of enantiomers of a closely related compound, 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide, revealed significant antitumor activity (Zhou et al., 2015).

Hydrothermal Synthesis and Chiral Self-Assembly

This compound was utilized in the hydrothermal in situ ligand synthesis and chiral self-assembly with Pr(III), leading to the production of a new chiral compound (Lin et al., 2011).

Suzuki Cross-Coupling Reaction

This compound was used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reaction, showing potential as chiral dopants for liquid crystals and exhibiting biological activities (Ahmad et al., 2017).

Propiedades

IUPAC Name |

5-bromo-2-(piperidin-3-ylmethoxy)pyridine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2O.ClH/c12-10-3-4-11(14-7-10)15-8-9-2-1-5-13-6-9;/h3-4,7,9,13H,1-2,5-6,8H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEILPQOBIDPBEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)COC2=NC=C(C=C2)Br.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2478342.png)

![1-(3-Chlorophenyl)-3-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)urea](/img/structure/B2478346.png)

![2,4-Dinitro-1-(2-{[(4-toluidinocarbonyl)oxy]imino}cyclohexyl)benzene](/img/structure/B2478347.png)

![3-Amino-4-(4-methoxyphenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2478354.png)

![8-(3-ethoxypropyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2478355.png)

![4-Fluoro-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzenesulfonamide](/img/structure/B2478361.png)

![2-Methyl-4-[4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2478363.png)

![4-Ethyl-5-fluoro-6-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2478365.png)